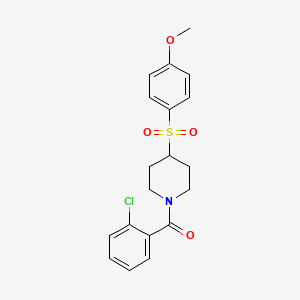
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid compound that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its effects on the human body.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis of related compounds involves multi-step reactions, including condensation and amidation processes, to explore their antimicrobial and potential therapeutic applications. For instance, compounds with similar structures have been synthesized for in vitro antibacterial and antifungal activities, with some showing promising results against pathogenic strains (Mallesha & Mohana, 2014) (Mallesha & Mohana, 2014).
- Structural and crystallographic studies have been conducted to understand the molecular configuration and intermolecular interactions of such compounds. The analysis includes X-ray diffraction studies revealing details about molecular conformations and bonding (Revathi et al., 2015) (Revathi et al., 2015).
Biological Activities and Applications
- Research into the biological activities of chemically related compounds has shown various degrees of antimicrobial, antitubercular, and antiviral activities. This includes studies on their inhibition effects against specific bacterial and fungal strains, offering insights into potential therapeutic applications (Patel, Agravat, & Shaikh, 2011) (Patel, Agravat, & Shaikh, 2011).
- Antituberculosis and anticancer studies for compounds with similar structures have been conducted, indicating some compounds exhibit significant activities against these diseases, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014) (Mallikarjuna, Padmashali, & Sandeep, 2014).
Propriétés
IUPAC Name |
(2-chlorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCPIVNFAWEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

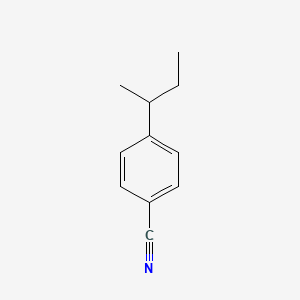

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
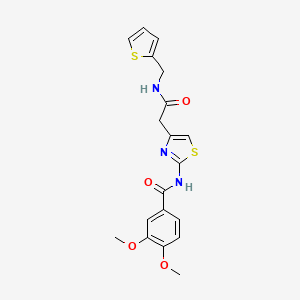
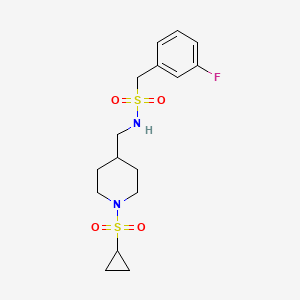

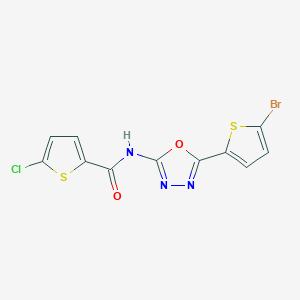
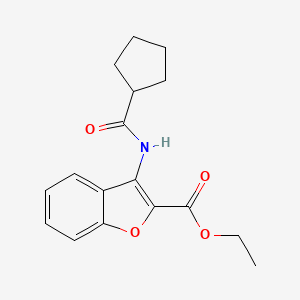

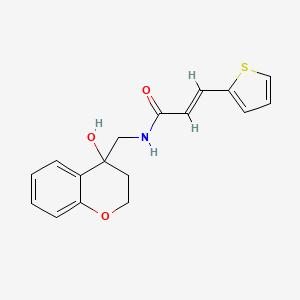
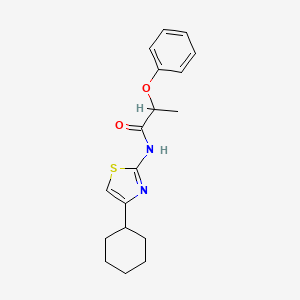

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2467023.png)